Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate
Description
Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate is a substituted benzofuran derivative characterized by a 3-bromophenyl group at position 2, a hydroxyl group at position 5, and an ethyl carboxylate ester at position 2. Synthesized via tandem oxidative coupling and cyclization, this compound exhibits a pale-yellow crystalline solid form with a melting point of 169°C and a yield of 70% . Key spectroscopic data include:
Properties
Molecular Formula |
C17H13BrO4 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
ethyl 2-(3-bromophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13BrO4/c1-2-21-17(20)15-13-9-12(19)6-7-14(13)22-16(15)10-4-3-5-11(18)8-10/h3-9,19H,2H2,1H3 |
InChI Key |
AJUFJIRRYLVRCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a bromophenyl boronic acid with a benzofuran derivative under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the hydroxy group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
- Halogen Substitution : The bromophenyl group in the target compound increases molecular weight and polarizability compared to the fluoro analog (33b), likely enhancing intermolecular interactions (e.g., halogen bonding) and stability .
- Hydroxyl vs. Alkoxy Groups : The 5-hydroxy group in the target compound enables hydrogen bonding, contributing to its crystalline nature and higher melting point (169°C) versus the oily indol-3-yl analog (4d) .
- Aromatic vs. Heteroaromatic Substituents : Replacement of bromophenyl with indol-3-yl (4d) introduces nitrogen-based electron donation, altering solubility and spectroscopic profiles (e.g., HRMS shift to m/z 392.1486) .
Structural Validation and Crystallography
- Software Tools : SHELX programs (e.g., SHELXL, SHELXS) and ORTEP-3 are widely used for crystallographic refinement and visualization, ensuring accurate structural determination .
- Validation : Protocols from Structure Validation in Chemical Crystallography (Spek, 2009) ensure data reliability, critical for comparing analogs .
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